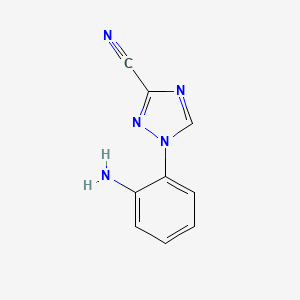![molecular formula C9H16O3 B1529400 1,9-二氧杂螺[5.5]十一烷-4-醇 CAS No. 1341961-33-8](/img/structure/B1529400.png)
1,9-二氧杂螺[5.5]十一烷-4-醇
描述
1,9-Dioxaspiro[5.5]undecan-4-ol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. This compound belongs to the class of spiroacetals, which are characterized by their unique fused ring structures. The presence of oxygen atoms in its structure makes it an interesting subject for various chemical and biological studies.
科学研究应用
1,9-Dioxaspiro[5.5]undecan-4-ol has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,9-Dioxaspiro[5.5]undecan-4-ol can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate diols under acidic conditions. The reaction typically requires a strong acid catalyst, such as p-toluenesulfonic acid, and heating to promote the formation of the spiroacetal ring structure.
Industrial Production Methods: In an industrial setting, the production of 1,9-Dioxaspiro[5.5]undecan-4-ol may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions: 1,9-Dioxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of 1,9-Dioxaspiro[5.5]undecan-4-ol can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can produce various substituted derivatives of the compound.
作用机制
The mechanism by which 1,9-Dioxaspiro[5.5]undecan-4-ol exerts its effects depends on its specific application. For example, in antimicrobial studies, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in these interactions are still under investigation.
相似化合物的比较
1,7-Dioxaspiro[5.5]undecane
1,7-Dioxaspiro[5.5]undecan-3-ol
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanol
属性
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUVLZINIDTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



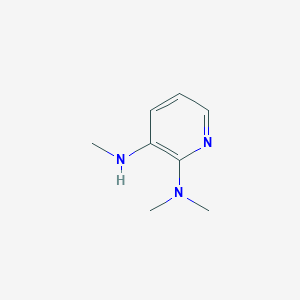
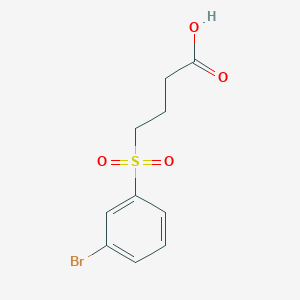
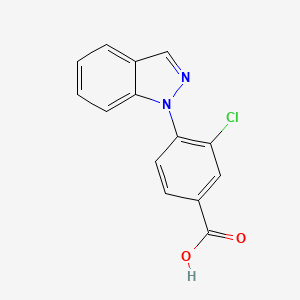
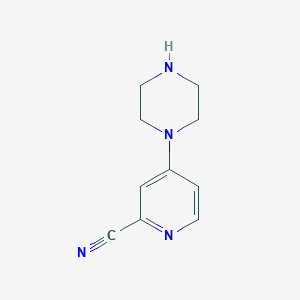
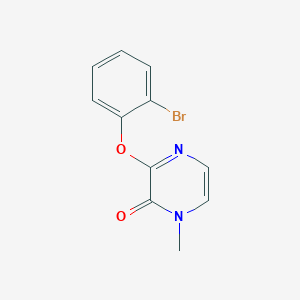
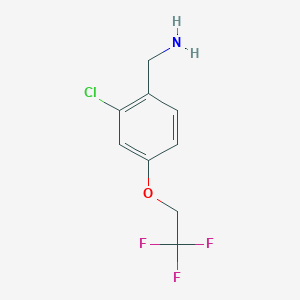
![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)
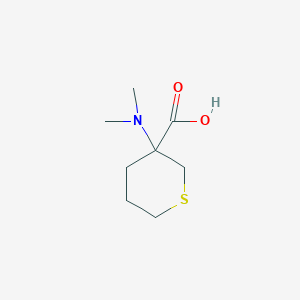
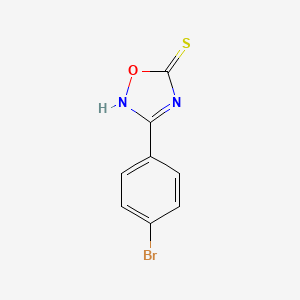
amine](/img/structure/B1529334.png)
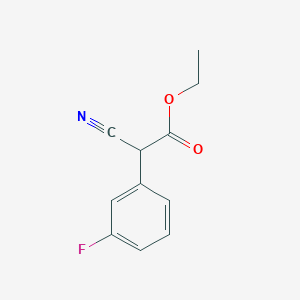
![1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)
